(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 959581-51-2
Cat. No.: VC21206081
Molecular Formula: C17H22ClNO4
Molecular Weight: 339.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959581-51-2 |
---|---|
Molecular Formula | C17H22ClNO4 |
Molecular Weight | 339.8 g/mol |
IUPAC Name | (2S,4R)-4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Standard InChI Key | MOXTXGGTGJQIBX-RISCZKNCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Cl |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Basic Information
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid represents a specific stereoisomer of a substituted pyrrolidine derivative. The (2S,4R) prefix in the compound name indicates the absolute stereochemical configuration at positions 2 and 4 of the pyrrolidine ring, which is critical for its potential biological activity and chemical behavior. The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and research literature.
Chemical Identifiers and Basic Properties
The compound is uniquely identified through several standard chemical identifiers. The most important identifiers and basic molecular properties are summarized in the following table:
Parameter | Value |
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CAS Number | 959581-51-2 |
Molecular Formula | C17H22ClNO4 |
Molecular Weight | 339.81 g/mol |
Product Category | Heterocyclic Building Blocks |
This specific chemical entity is classified as a heterocyclic building block, suggesting its potential utility in organic synthesis and medicinal chemistry research. The compound's molecular weight and formula indicate its complexity and the presence of several functional groups that contribute to its chemical reactivity.
Physical and Chemical Properties
Understanding the physical and chemical properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is essential for its proper handling, storage, and application in various research contexts. These properties determine its behavior in different experimental conditions and influence its potential applications.
Physical Properties
The physical properties of the compound provide insight into its state under standard conditions and its behavior during various laboratory procedures. The following table summarizes the key physical properties:
The moderate melting point indicates that the compound is a stable solid at room temperature, while the recommended cold storage suggests potential sensitivity to elevated temperatures over extended periods. The predicted pKa value around 3.95 indicates that the compound's carboxylic acid group has acidity comparable to other typical carboxylic acids.
Chemical Reactivity and Stability
The chemical structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid contains several functional groups that define its chemical reactivity profile. The primary functional groups include:
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A carboxylic acid group that can participate in acid-base reactions, esterification, and amide formation
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the pyrrolidine ring, which is base-stable but acid-labile
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A 2-chlorobenzyl substituent that introduces specific electronic and steric properties
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A pyrrolidine ring with defined stereochemistry at positions 2 and 4
The presence of these functional groups suggests potential reactivity in various synthetic transformations, making the compound valuable in organic synthesis and medicinal chemistry research. The recommended storage temperature (2-8°C) indicates that while the compound is reasonably stable, it may benefit from refrigeration to maintain its integrity over long periods .
Structural Characteristics
The structural features of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid are central to understanding its properties and potential applications. The compound's three-dimensional structure, determined by its stereochemistry, significantly influences its chemical behavior and biological activity.
Key Structural Elements
The compound contains several key structural elements that define its chemical identity:
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A pyrrolidine ring forming the core structure
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A carboxylic acid group at position 2 of the pyrrolidine ring
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
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A 2-chlorobenzyl substituent at position 4 of the pyrrolidine ring
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Specific stereochemistry, with S configuration at position 2 and R configuration at position 4
The stereochemistry at positions 2 and 4 is particularly significant, as it determines the three-dimensional arrangement of the substituents and influences the compound's potential interactions with biological targets.
Structural Comparison with Related Compounds
To better understand the structural uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally related compounds. One such related compound identified in the search results is (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid.
This comparison highlights how subtle changes in substitution patterns can result in different compounds with potentially different properties and activities. The position and nature of the substituent on the benzyl group (2-chloro versus 4-methyl) represent key structural differences that may influence the compounds' chemical reactivity and biological properties.
Aspect | Details | Source |
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Available Quantity | Typically 100 mg | |
Purity | Minimum 95% | |
Lead Time | Approximately 5 days | |
Shipping | Free shipping on most orders over $50 | |
Return Policy | Product is typically non-returnable |
These specifications indicate that the compound is available in research quantities with high purity, suitable for various laboratory applications. The non-returnable policy suggests the specialized nature of this chemical and the importance of careful consideration before ordering.
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